molecular formula C14H25NO4 B2970244 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid CAS No. 1260588-41-7

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid

Cat. No.: B2970244
CAS No.: 1260588-41-7
M. Wt: 271.357
InChI Key: JRQQQMPMEZFLGD-NSHDSACASA-N
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Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with various biochemical entities in the body, particularly proteins and enzymes with free amino groups.

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a protecting agent for amino groups during chemical reactions . The Boc group is stable towards most nucleophiles and bases , which allows it to prevent unwanted reactions with the amino group it protects. When the protection is no longer needed, the Boc group can be removed under acidic conditions .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of 3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is the protection of amino groups during chemical reactions, preventing them from unwanted side reactions . This allows for more precise and controlled chemical reactions, particularly in the synthesis of complex organic compounds.

Action Environment

The action of 3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid can be influenced by various environmental factors. For instance, the Boc group is stable under most conditions but can be removed under acidic conditions . Additionally, the compound’s effectiveness in protecting amino groups can be influenced by the presence of other reactive species in the environment.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules and in proteomics research .

Properties

IUPAC Name

3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQQQMPMEZFLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588724
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458529-74-3
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
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